2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride
CAS No.: 2416231-06-4
Cat. No.: VC4678072
Molecular Formula: C9H10Cl2FNO2
Molecular Weight: 254.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2416231-06-4 |
|---|---|
| Molecular Formula | C9H10Cl2FNO2 |
| Molecular Weight | 254.08 |
| IUPAC Name | 2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H9ClFNO2.ClH/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14;/h1-3,7H,4,12H2,(H,13,14);1H |
| Standard InChI Key | LSZBXQYJHCORIE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₉H₁₀Cl₂FNO₂, with a molar mass of 254.09 g/mol . Its structure comprises:
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A propanoic acid backbone substituted with an amino group at the α-carbon.
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A 3-chloro-2-fluorophenyl group attached to the β-carbon.
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A hydrochloride salt formation at the amino group, enhancing aqueous solubility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2375248-68-1 |
| Molecular Weight | 254.0856 g/mol |
| Solubility (Water) | 10 mM (stock solution) |
| Storage Conditions | Room temperature (RT) |
The ortho-fluoro and meta-chloro substituents create steric and electronic effects that distinguish this compound from simpler phenylalanine derivatives. X-ray crystallography of analogous compounds suggests that the halogen atoms induce a planar conformation in the aromatic ring, potentially enhancing π-π stacking interactions in biological systems.
Stereochemical Considerations
While the compound exists as a racemic mixture unless specified, enantiomerically pure (S)-configured versions are often synthesized for pharmacological studies . The (S)-enantiomer’s spatial arrangement may optimize binding to chiral biological targets, such as neurotransmitter transporters.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Friedel-Crafts halogenation: Introduction of chlorine and fluorine to the phenyl ring using AlCl₃ or HF-pyridine complexes.
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Strecker amino acid synthesis: Reaction of the halogenated benzaldehyde with ammonium cyanide and hydrogen cyanide, followed by hydrolysis to yield the α-amino acid.
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Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Critical parameters include:
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Temperature control (<5°C during nitration steps to prevent byproducts).
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Protection of the amino group using tert-butoxycarbonyl (Boc) to avoid side reactions.
Industrial Manufacturing Challenges
Scale-up faces hurdles due to:
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The electron-withdrawing halogens activate the phenyl ring for electrophilic aromatic substitution, though steric hindrance from the ortho-fluoro group limits reactivity at the 2- and 6-positions. Representative reactions include:
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Suzuki-Miyaura coupling with boronic acids to introduce biaryl motifs.
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Nitration at the 5-position under fuming HNO₃/H₂SO₄ conditions.
Amino Acid Modifications
The carboxylic acid and amino groups enable derivatization:
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Esterification: Methanol/HCl yields methyl esters for improved membrane permeability.
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Amide bond formation: Coupling with HOBt/EDCI facilitates peptide synthesis.
Table 2: Common Reaction Pathways
| Reaction Type | Reagents | Product Application |
|---|---|---|
| Esterification | MeOH, HCl (gas) | Prodrug formulations |
| Reductive amination | NaBH₃CN, aldehydes | Secondary amine derivatives |
| Halogen exchange | CuCl, DMF, 120°C | Brominated analogs |
Biological Activity and Mechanisms
Glutamate Receptor Modulation
In vitro studies of structurally related compounds show non-competitive antagonism at NMDA receptors (IC₅₀ ≈ 12 µM). The 3-chloro group may coordinate to the receptor’s zinc-binding site, while the fluorine enhances blood-brain barrier penetration.
Enzymatic Interactions
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Dopa decarboxylase inhibition: Ki = 8.3 µM in rat brain homogenates, suggesting potential in Parkinson’s disease research .
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CYP450 metabolism: Rapid oxidation by CYP2D6 to form a quinone-imine metabolite, necessitating co-administration with inhibitors in preclinical models.
Applications in Pharmaceutical Research
Neurological Drug Development
The compound serves as:
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A positive allosteric modulator template for AMPA receptor-targeted cognitive enhancers.
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A precursor to prodrugs with increased oral bioavailability via esterase cleavage.
Radiopharmaceutical Labeling
Isotopic labeling with ¹⁸F (t₁/₂ = 109.8 min) enables PET imaging of glutamate receptor density in Alzheimer’s models . Recent protocols achieve 89% radiochemical purity using nucleophilic fluorination .
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